Cas no 741659-31-4 (3-(Acetylmethylamino)-1-propanesulfonic Acid)

3-(Acetylmethylamino)-1-propanesulfonic Acid structure
741659-31-4 structure
商品名:3-(Acetylmethylamino)-1-propanesulfonic Acid
CAS番号:741659-31-4
MF:C6H12NO4S
メガワット:194.22878074646
CID:4765037

3-(Acetylmethylamino)-1-propanesulfonic Acid 化学的及び物理的性質

名前と識別子

    • 29V7T9AGZ4
    • N-Methyl acamprosate
    • N-Methyl acamprosate [USP]
    • 3-(N-Methylacetamido)propane-1-sulfonate
    • Unii-29V7T9agz4
    • 3-(Acetylmethylamino)-1-propanesulfonic Acid
    • インチ: 1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)/p-1
    • InChIKey: IFARVJRNXFJEDL-UHFFFAOYSA-M
    • ほほえんだ: S(CCCN(C(C)=O)C)(=O)(=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • トポロジー分子極性表面積: 85.9
  • 疎水性パラメータ計算基準値(XlogP): -1.1

3-(Acetylmethylamino)-1-propanesulfonic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A186545-2.5g
3-(Acetylmethylamino)-1-propanesulfonic Acid
741659-31-4
2.5g
$ 907.00 2023-04-19
TRC
A186545-5g
3-(Acetylmethylamino)-1-propanesulfonic Acid
741659-31-4
5g
$ 1516.00 2023-04-19
TRC
A186545-1g
3-(Acetylmethylamino)-1-propanesulfonic Acid
741659-31-4
1g
$ 310.00 2022-06-08
TRC
A186545-500mg
3-(Acetylmethylamino)-1-propanesulfonic Acid
741659-31-4
500mg
$ 201.00 2023-04-19
TRC
A186545-1000mg
3-(Acetylmethylamino)-1-propanesulfonic Acid
741659-31-4
1g
$ 379.00 2023-04-19

3-(Acetylmethylamino)-1-propanesulfonic Acid 関連文献

3-(Acetylmethylamino)-1-propanesulfonic Acidに関する追加情報

Introduction to 3-(Acetylmethylamino)-1-propanesulfonic Acid (CAS No. 741659-31-4)

3-(Acetylmethylamino)-1-propanesulfonic Acid, identified by its Chemical Abstracts Service (CAS) number 741659-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This sulfonic acid derivative features a unique structural motif, combining an acetylmethylamino group with a propanesulfonic acid moiety, which imparts distinct chemical and biological properties. The compound's molecular structure not only makes it a valuable intermediate in synthetic chemistry but also positions it as a potential candidate for various applications in drug discovery and material science.

The structure of 3-(Acetylmethylamino)-1-propanesulfonic Acid is characterized by its sulfonate group (-SO₃H), which is known for its strong acidic properties, and its acetylmethylamino substituent (-NHCH₂COCH₃), which introduces basicity and steric hindrance. This dual functionality allows the compound to act as a versatile chelating agent, buffer, or ligand in biochemical assays. The presence of the propanesulfonic acid backbone further enhances its solubility in polar solvents, making it particularly useful in aqueous-based systems.

In recent years, the pharmaceutical industry has shown increasing interest in sulfonic acid derivatives due to their broad spectrum of biological activities. 3-(Acetylmethylamino)-1-propanesulfonic Acid has been explored as a component in drug formulations where pH modulation and solubility enhancement are critical. Its ability to form stable salts with basic drugs has made it a promising candidate for improving the bioavailability of certain therapeutic agents. Additionally, the compound's role as a ligand in metal-organic frameworks (MOFs) and catalysts has been investigated, leveraging its ability to coordinate with transition metals.

One of the most compelling aspects of 3-(Acetylmethylamino)-1-propanesulfonic Acid is its potential application in drug development. Researchers have utilized this compound as a building block in the synthesis of novel molecules with anti-inflammatory, antimicrobial, and anticancer properties. Its sulfonate group can be readily modified to introduce additional functionalities, allowing for the creation of libraries of derivatives with tailored pharmacokinetic profiles. For instance, studies have demonstrated its efficacy in stabilizing protease inhibitors, which are crucial in treating viral infections and cancer.

The synthesis of 3-(Acetylmethylamino)-1-propanesulfonic Acid typically involves multi-step organic reactions, including sulfonylation followed by amine functionalization. Advanced synthetic techniques such as catalytic hydrogenation and enzymatic resolution have been employed to achieve high purity and enantiomeric excess where necessary. The compound's stability under various conditions makes it suitable for both laboratory-scale experiments and industrial-scale production.

From a biological perspective, 3-(Acetylmethylamino)-1-propanesulfonic Acid has been studied for its interaction with biological targets such as enzymes and receptors. Its sulfonate group can mimic carboxylate residues in proteins, enabling it to act as a competitive inhibitor or modulator. Preliminary studies have shown that this compound can influence the activity of certain hydrolases by stabilizing transition states through hydrogen bonding and electrostatic interactions. Such findings open avenues for developing new therapeutic strategies targeting enzyme-mediated diseases.

The analytical characterization of 3-(Acetylmethylamino)-1-propanesulfonic Acid relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's structure and purity, ensuring that it meets the stringent requirements for pharmaceutical applications. High-performance liquid chromatography (HPLC) is commonly used for determining its concentration in solution-phase reactions or formulations.

In conclusion, 3-(Acetylmethylamino)-1-propanesulfonic Acid (CAS No. 741659-31-4) represents a fascinating compound with diverse applications spanning pharmaceuticals, materials science, and biotechnology. Its unique structural features make it an invaluable tool for researchers seeking to develop novel therapeutics or advanced materials. As ongoing research continues to uncover new functionalities and applications, this sulfonic acid derivative is poised to play an increasingly significant role in scientific innovation.

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